molecular formula C12H11ClFNO2 B8684512 4-Chloro-5-cyclopentyloxy-2-fluorophenylisocyanate CAS No. 129143-43-7

4-Chloro-5-cyclopentyloxy-2-fluorophenylisocyanate

Cat. No.: B8684512
CAS No.: 129143-43-7
M. Wt: 255.67 g/mol
InChI Key: WOLIEQSETJAFDZ-UHFFFAOYSA-N
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Description

4-Chloro-5-cyclopentyloxy-2-fluorophenylisocyanate is a useful research compound. Its molecular formula is C12H11ClFNO2 and its molecular weight is 255.67 g/mol. The purity is usually 95%.
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Properties

CAS No.

129143-43-7

Molecular Formula

C12H11ClFNO2

Molecular Weight

255.67 g/mol

IUPAC Name

1-chloro-2-cyclopentyloxy-5-fluoro-4-isocyanatobenzene

InChI

InChI=1S/C12H11ClFNO2/c13-9-5-10(14)11(15-7-16)6-12(9)17-8-3-1-2-4-8/h5-6,8H,1-4H2

InChI Key

WOLIEQSETJAFDZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=C(C=C(C(=C2)N=C=O)F)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

An ethyl acetate solution (5 ml) of trichloromethyl chloroformate (2.00 g, 10.0 mmol) was gradually dropwise added to an ethyl acetate solution (25 ml) of 2-fluoro-4-chloro-5-cyclopentyloxyaniline (2.30 g, 10.0 mmol) at room temperature. After addition, the whole was heated to remove ethyl acetate therefrom by distillation. As a result, 2-fluoro-4-chloro-5-cyclopentyloxyphenylisocyanate was obtained almost quantitatively.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The mixture of trichloromethyl chloroformate (530 ml, 4.4 mol) and toluene (4 liters) were put in a 10-liter three-neck flask as equipped with a stirrer, a dropping funnel, and a reflux condenser, and cooled to 0° C. To the solution was dropwise added a toluene solution (1 liter) containing 2-fluoro-4-chloro-5-cyclopentyloxyaniline (1.0 kg, 2.86 mol) and triethylamine (20 ml) over a period of 8 hours. After addition, the reaction solution was stirred under heat at about 100° C. After reaction, toluene was removed by distillation, and the impurities as precipitated out were removed by filtration. As a result, 2-fluoro-4-chloro-5-cyclopentyloxyphenylisocyanate was obtained almost quantitatively. Spectral data and other data of the product are those as shown in Example 24.
Quantity
530 mL
Type
reactant
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One
Quantity
1 kg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A solution of 2-fluoro-4-chloro-5-cyclopentyloxyaniline (1.0 g, 5 mmol) in toluene (50 mL) was added dropwise to a solution of oxalyl chloride (2.0 g, 10 mmol) in toluene (20 mL) with stirring. The reaction mixture was stirred at room temperature for 1 hour and then heated to reflux for 4 hours until HCl evolution ceased. The mixture was cooled down to room temperature and the solvents were removed at reduced pressure to give 1.1 g of 2-fluoro-4-chloro-5-cylcopentyloxyphenyl isocyanate as an oily product. This was used in the next step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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